Cas no 75479-80-0 (3,4-Dichloro-2'-methylsulfanyl-biphenyl)

3,4-Dichloro-2'-methylsulfanyl-biphenyl 化学的及び物理的性質
名前と識別子
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- 3,4-Dichloro-2'-methylsulfanyl-biphenyl
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- インチ: 1S/C13H10Cl2S/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8H,1H3
- InChIKey: TYCQIAROUJVQPS-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC=CC=1SC)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- トポロジー分子極性表面積: 25.3
- XLogP3: 5.8
3,4-Dichloro-2'-methylsulfanyl-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011004877-1g |
3,4-Dichloro-2'-methylsulfanyl-biphenyl |
75479-80-0 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Alichem | A011004877-500mg |
3,4-Dichloro-2'-methylsulfanyl-biphenyl |
75479-80-0 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Alichem | A011004877-250mg |
3,4-Dichloro-2'-methylsulfanyl-biphenyl |
75479-80-0 | 97% | 250mg |
$470.40 | 2023-09-01 |
3,4-Dichloro-2'-methylsulfanyl-biphenyl 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
3,4-Dichloro-2'-methylsulfanyl-biphenylに関する追加情報
3,4-Dichloro-2'-methylsulfanyl-biphenyl (CAS No. 75479-80-0): Properties, Applications, and Market Insights
3,4-Dichloro-2'-methylsulfanyl-biphenyl (CAS No. 75479-80-0) is a specialized organic compound that has garnered significant attention in the fields of agrochemicals, pharmaceuticals, and material science. This biphenyl derivative is characterized by its unique molecular structure, which includes two chlorine atoms at the 3 and 4 positions and a methylsulfanyl group at the 2' position of the biphenyl ring. Such structural features make it a valuable intermediate in the synthesis of more complex molecules.
The compound's chemical properties are of particular interest to researchers and industrial chemists. With a molecular formula of C13H10Cl2S, 3,4-Dichloro-2'-methylsulfanyl-biphenyl exhibits moderate solubility in organic solvents like dichloromethane and toluene but limited solubility in water. Its thermal stability and reactivity make it suitable for various chemical transformations, including cross-coupling reactions, which are pivotal in modern synthetic chemistry.
In the agrochemical industry, 3,4-Dichloro-2'-methylsulfanyl-biphenyl serves as a key intermediate for the production of herbicides and fungicides. The growing demand for sustainable and efficient crop protection solutions has driven research into novel compounds derived from this biphenyl structure. For instance, its derivatives have shown promise in combating resistant strains of plant pathogens, a topic of high relevance given the increasing global focus on food security and sustainable agriculture.
The pharmaceutical sector also explores the potential of 3,4-Dichloro-2'-methylsulfanyl-biphenyl as a building block for drug discovery. Its structural motif is found in molecules with reported biological activities, including antimicrobial and anti-inflammatory properties. Researchers are particularly interested in its potential applications for central nervous system (CNS) disorders, a hot topic in medical research due to the rising prevalence of neurological conditions worldwide.
From a material science perspective, this compound contributes to the development of advanced materials. Its aromatic structure and sulfur-containing functional group make it a candidate for designing organic semiconductors and liquid crystals, which are essential components in electronic devices and display technologies. The compound's ability to modify electronic properties through structural adjustments aligns with the current trend toward flexible electronics and green energy solutions.
The synthesis of 3,4-Dichloro-2'-methylsulfanyl-biphenyl typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which are widely used in modern organic synthesis. These methods are favored for their efficiency and selectivity, making them suitable for large-scale production. Recent advancements in catalytic technologies and green chemistry have further optimized these processes, reducing environmental impact and improving yields.
Market trends indicate a steady demand for 3,4-Dichloro-2'-methylsulfanyl-biphenyl, driven by its versatile applications. The compound is primarily supplied by specialized chemical manufacturers catering to the agrochemical and pharmaceutical industries. With the increasing emphasis on custom synthesis and high-purity intermediates, suppliers are focusing on quality control and scalability to meet client requirements. Additionally, the rise of contract research organizations (CROs) has expanded opportunities for niche compounds like this one.
Environmental and regulatory considerations are also shaping the market for 3,4-Dichloro-2'-methylsulfanyl-biphenyl. Compliance with REACH and other international regulations ensures that the compound is produced and handled safely. The industry is increasingly adopting eco-friendly synthesis routes and waste minimization strategies, reflecting broader societal shifts toward sustainability.
In conclusion, 3,4-Dichloro-2'-methylsulfanyl-biphenyl (CAS No. 75479-80-0) is a multifaceted compound with significant industrial and scientific relevance. Its applications span agrochemicals, pharmaceuticals, and advanced materials, aligning with current trends in sustainable development and technological innovation. As research continues to uncover new uses for this versatile intermediate, its role in addressing global challenges—from food security to healthcare—will likely expand, making it a compound of enduring interest.
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